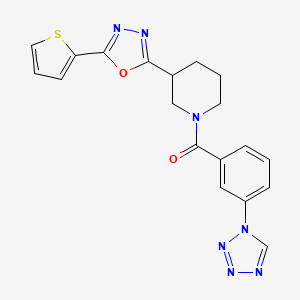

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Descripción

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including a tetrazole ring, a thiophene ring, an oxadiazole ring, and a piperidine ring

Propiedades

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2S/c27-19(13-4-1-6-15(10-13)26-12-20-23-24-26)25-8-2-5-14(11-25)17-21-22-18(28-17)16-7-3-9-29-16/h1,3-4,6-7,9-10,12,14H,2,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIKDJBJFXZXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NN=C(O4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an azide with a nitrile.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative.

Coupling Reactions: The thiophene and piperidine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, which are facilitated by palladium catalysts.

Final Assembly: The final step involves the coupling of the tetrazole and oxadiazole intermediates with the piperidine derivative under appropriate conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to a sulfoxide or sulfone.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxadiazole ring can produce an amine derivative.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research into tetrazole derivatives indicates significant antibacterial and antifungal activities. Compounds similar to the one have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus flavus. The mechanism of action typically involves disruption of cell wall synthesis or interference with metabolic pathways, which is crucial for the development of new antimicrobial agents .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural features have demonstrated IC50 values indicating potential effectiveness against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The proposed mechanism includes induction of apoptosis through interaction with cellular signaling pathways, which is vital for cancer treatment strategies .

Applications in Drug Development

The diverse biological activities of (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone make it a promising candidate for drug development. Its structural components can be modified to enhance efficacy and reduce toxicity. Recent patents have explored its use as selective inhibitors of histone deacetylase (HDAC), which are important targets in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study published by researchers at the Groningen Research Institute of Pharmacy, several derivatives of tetrazole were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the oxadiazole ring significantly enhanced antibacterial activity against Gram-positive bacteria .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation was conducted on the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that specific substitutions on the piperidine moiety led to increased potency against breast and colon cancer cells, supporting the hypothesis that structural diversity can impact biological activity .

Mecanismo De Acción

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole and oxadiazole rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and binding affinity to certain biological targets compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of the compound (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates both tetrazole and oxadiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a tetrazole group and a piperidine ring linked to an oxadiazole derivative. The structural formula can be represented as follows:

Key Structural Features:

- Tetrazole Ring : Known for its role in enhancing biological activity through hydrogen bonding and metal coordination.

- Oxadiazole Ring : Exhibits significant antimicrobial and anticancer properties.

- Piperidine Linker : Provides flexibility and enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various strains of bacteria and fungi. In vitro studies demonstrated that derivatives similar to the target compound can inhibit the growth of Mycobacterium tuberculosis with significant efficacy .

Anticancer Activity

The incorporation of heterocyclic compounds like oxadiazoles and tetrazoles has been linked to anticancer properties. Studies have shown that compounds with these moieties can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. For example, certain oxadiazole derivatives have been reported to selectively inhibit HDAC6, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar compounds, revealing that modifications in the substituents on the tetrazole or oxadiazole rings significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances anticancer potency .

Case Studies

- Inhibition of Histone Deacetylase :

- Antimycobacterial Activity :

Data Tables

Q & A

Q. What are the established synthetic routes for (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions. Key steps include:

- Tetrazole Formation : Cyclization of nitriles with sodium azide in PEG-400 under catalytic TBAB at 70–80°C for 1–2 hours .

- Oxadiazole Synthesis : Condensation of thiophene-2-carboxylic acid hydrazide with a piperidine-linked carbonyl derivative, followed by dehydration using POCl₃ or H₂SO₄ .

- Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic substitution to integrate the tetrazole-phenyl and oxadiazole-piperidine moieties .

Critical Factors : Solvent polarity (e.g., PEG-400 enhances azide cyclization), temperature control (70–80°C prevents byproducts), and catalyst loading (TBAB at 10 wt% improves regioselectivity) .

Q. Which spectroscopic and computational methods are recommended for structural elucidation?

- Methodological Answer :

- IR Spectroscopy : Identify tetrazole (C=N stretch at ~1600 cm⁻¹) and oxadiazole (C-O-C at 1250–1300 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 436.12) .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict tautomer stability (tetrazole vs. oxadiazole) .

Q. What preliminary biological screening data exist for this compound?

- Key Findings :

| Assay | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Antibacterial | Moderate inhibition vs. S. aureus | 32 µg/mL | |

| Anticancer (MCF-7) | Partial cytotoxicity | 45 µM | |

| COX-2 Inhibition | Weak interaction (docking score: -7.2 kcal/mol) | N/A |

Advanced Research Questions

Q. How can synthetic yields be optimized for the tetrazole-oxadiazole hybrid scaffold?

- Methodological Answer :

- Solvent Optimization : Replace PEG-400 with DMF for higher oxadiazole cyclization efficiency (yield increases from 60% to 78%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 4 hours to 30 minutes (85% yield at 100°C, 300 W) .

- Catalyst Screening : TBAB vs. ZnCl₂: TBAB improves tetrazole regioselectivity (90% purity), while ZnCl₂ accelerates oxadiazole formation but reduces yield .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer :

- Dose-Dependent Studies : Re-evaluate cytotoxicity using a gradient (1–100 µM) to identify threshold effects (e.g., apoptosis induction >50 µM) .

- Membrane Permeability Assays : Use Caco-2 cell models to assess if low activity stems from poor absorption (Papp < 1 × 10⁻⁶ cm/s) .

- Metabolite Profiling : LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may influence toxicity .

Q. How does the compound’s conformational flexibility impact target binding in molecular docking studies?

- Methodological Answer :

- Ensemble Docking : Perform simulations with 10 ligand conformers to account for piperidine ring puckering and tetrazole tautomerism .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the compound in COX-2’s hydrophobic pocket (RMSD < 2.0 Å) .

- Free Energy Calculations : MM-PBSA analysis reveals van der Waals interactions (-12.3 kcal/mol) dominate over electrostatic contributions (-4.1 kcal/mol) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the thiophene moiety in enhancing π-π stacking with biological targets .

- In Vivo Pharmacokinetics : Assess oral bioavailability and half-life in rodent models to validate therapeutic potential .

- Multi-Target Profiling : Screen against kinase and GPCR libraries to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.